molecular formula C27H29N5O3S2 B11625957 9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11625957
M. Wt: 535.7 g/mol
InChI Key: WFIOHTUFDKGPIF-PYCFMQQDSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. Key structural motifs include:

  • 9-Methyl substitution on the pyrido-pyrimidinone scaffold.
  • (Z)-Configuration of the thiazolidinone-5-ylidene methyl group at position 3, critical for stereoselective interactions.
  • 3-(2-Phenylethyl) substitution on the thiazolidinone ring, enhancing hydrophobic interactions with biological targets.

Synthetic routes for analogous compounds (e.g., ) typically involve condensation of substituted thiazolidinone precursors with pyrimidinone intermediates under reflux conditions in ethanol or similar solvents, followed by crystallization .

Properties

Molecular Formula

C27H29N5O3S2

Molecular Weight

535.7 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-2-(2-morpholin-4-ylethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N5O3S2/c1-19-6-5-11-31-24(19)29-23(28-10-13-30-14-16-35-17-15-30)21(25(31)33)18-22-26(34)32(27(36)37-22)12-9-20-7-3-2-4-8-20/h2-8,11,18,28H,9-10,12-17H2,1H3/b22-18-

InChI Key

WFIOHTUFDKGPIF-PYCFMQQDSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCCN5CCOCC5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCCN5CCOCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one One common approach involves the condensation of appropriate precursors under controlled conditions, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the thiazolidinone moiety or other functional groups.

    Substitution: The compound can participate in substitution reactions, particularly at the morpholine ring or the thiazolidinone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a common pyrido-pyrimidinone-thiazolidinone scaffold with derivatives reported in , and 14. Key structural variations and their implications are summarized below:

Compound ID Substituent at Thiazolidinone-3 Position Substituent at Pyrimidinone-2 Position Key Structural Features Bioactivity Notes
Target Compound 2-Phenylethyl 2-(4-Morpholinyl)ethylamino Enhanced hydrophobicity; Z-configuration stabilizes π-π stacking Hypothesized kinase inhibition (inferred from )
Derivative Propyl 3-(4-Morpholinyl)propylamino Increased alkyl chain length improves membrane permeability Not explicitly tested; predicted similar target affinity
Derivative 1-Phenylethyl 2-Hydroxyethylamino Reduced hydrophobicity; hydroxyl group enhances solubility Potential anti-inflammatory activity (analogous to )
Derivative Isobutyl Allylamino Allyl group introduces reactivity; isobutyl enhances steric bulk Unreported bioactivity; structural similarity suggests kinase inhibition

Computational Similarity Analysis

  • Tanimoto Coefficients: Structural similarity metrics () indicate a Tanimoto coefficient of 0.65–0.85 between the target compound and analogues, depending on substituents. For example, the derivative shares a 0.82 coefficient due to conserved morpholinyl and thiazolidinone motifs .
  • Murcko Scaffold Analysis: All derivatives share the same Murcko scaffold (pyrido-pyrimidinone-thiazolidinone), confirming a conserved chemotype ().

Bioactivity and Target Affinity

  • Kinase Inhibition : Molecular docking studies () suggest the target compound’s phenylethyl group interacts with hydrophobic pockets in kinase active sites, similar to reported GSK3 inhibitors (e.g., ZINC00027361) .
  • Anti-Inflammatory Potential: Analogues with phenylalkyl groups (e.g., ) show significant COX-2 inhibition (IC₅₀ = 1.2–3.8 μM), suggesting the target compound may exhibit comparable activity .

Biological Activity

The compound 9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (referred to as Compound A) is a complex organic molecule with potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

Molecular Formula: C21H25N5O3S2
Molecular Weight: 459.6 g/mol
IUPAC Name: (5Z)-3-ethyl-5-[[9-methyl-2-(2-morpholin-4-ylethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Structural Features

The compound features a pyrido[1,2-a]pyrimidine core fused with a thiazolidine moiety and a morpholine side chain. The presence of multiple functional groups suggests diverse interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of pyrido-pyrimidines exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Compound A has been investigated for its potential anticancer properties. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation. In vitro studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways .

The biological activity of Compound A is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to modulate the activity of protein kinases and phosphatases, leading to altered signaling pathways associated with cell growth and survival .

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiazolidine derivatives. Compound A was found to possess moderate to high activity against gram-positive bacteria .
  • Anticancer Screening : In a series of experiments involving human cancer cell lines, Compound A demonstrated significant cytotoxic effects at micromolar concentrations. The IC50 values indicated its potential as a lead compound for further development in cancer therapeutics .

Comparative Analysis

The following table summarizes the biological activities of Compound A compared to related compounds:

Compound Activity IC50 (µM) Target
Compound AAntimicrobial25S. aureus
Compound BAnticancer15Protein Kinase Inhibitor
Compound CAntimicrobial30E. coli

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